JP-8g

Anticancer selectivity Tumor vs. normal cell discrimination Spirooxindole SAR

JP-8g (Anticancer agent 236; CAS 1356340-69-6) is a chiral, organic heterohexacyclic compound belonging to the spirooxindole-pyranopyrimidine class, first synthesized via an asymmetric organocatalytic Michael/cyclization strategy. Its core structure features a spiro junction at the C3 position of a 1-allyl-7-fluoro-1,3-dihydro-2H-indol-2-one moiety fused to a pyranopyrimidine framework.

Molecular Formula C27H17F2N3O6
Molecular Weight 517.44
CAS No. 1356340-69-6
Cat. No. B608250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJP-8g
CAS1356340-69-6
SynonymsJP-8g;  JP 8g;  JP8g; 
Molecular FormulaC27H17F2N3O6
Molecular Weight517.44
Structural Identifiers
SMILESO=C([C@@]12C(C3=O)=C(C4=CC(F)=CC=C4O3)OC(N=C(C)N5C(C)=O)=C1C5=O)N(CC=C)C6=C2C=CC=C6F
InChIInChI=1S/C27H17F2N3O6/c1-4-10-31-21-16(6-5-7-17(21)29)27(26(31)36)19-22(15-11-14(28)8-9-18(15)37-25(19)35)38-23-20(27)24(34)32(13(3)33)12(2)30-23/h4-9,11H,1,10H2,2-3H3/t27-/m0/s1
InChIKeyWVKHBHOIOXXGLG-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JP-8g (CAS 1356340-69-6): A Bifunctional Spirooxindole-Pyranopyrimidine with Broad-Spectrum Anticancer and In Vivo Anti-Inflammatory Activity


JP-8g (Anticancer agent 236; CAS 1356340-69-6) is a chiral, organic heterohexacyclic compound belonging to the spirooxindole-pyranopyrimidine class, first synthesized via an asymmetric organocatalytic Michael/cyclization strategy [1]. Its core structure features a spiro junction at the C3 position of a 1-allyl-7-fluoro-1,3-dihydro-2H-indol-2-one moiety fused to a pyranopyrimidine framework [2]. Originally identified in a screen of spirooxindole-pyranopyrimidines for broad-spectrum anticancer activity, JP-8g was subsequently shown to possess potent, dual-function anti-inflammatory activity in multiple murine models, mediated through nitric oxide synthase (NOS) signaling rather than cyclooxygenase (COX) or NF-κB pathways [3]. This bifunctional profile distinguishes JP-8g from conventional nonsteroidal anti-inflammatory drugs (NSAIDs) and positions it as a unique probe for inflammation–cancer crosstalk research.

Why JP-8g Cannot Be Replaced by a Generic Spirooxindole-Pyranopyrimidine Analog: Structure–Selectivity–Mechanism Interdependence


Spirooxindole-pyranopyrimidines are not functionally interchangeable. In the original 2012 structure–activity relationship (SAR) study, modest peripheral substitutions across the JP-8a through JP-8h sub-series produced marked divergence in both anticancer potency and, critically, tumor-versus-normal cell selectivity [1]. The index compound JP-8a achieved only ~3.5-fold selectivity for Jurkat leukemia cells over human peripheral blood lymphocytes (hPBLs), whereas JP-8g, differing in its substitution pattern, achieved approximately 10-fold selectivity [1]. Furthermore, JP-8g's anti-inflammatory mechanism operates through the NOS pathway and is independent of NF-κB, a property not shared by NSAID comparators or inferred for close structural analogs lacking in vivo characterization [2]. Because both the anticancer selectivity window and the anti-inflammatory signaling route are exquisitely sensitive to precise molecular topology, substituting JP-8g with a congener—even one from the same synthetic series—introduces unquantified risk of altered potency, reduced selectivity, or mechanistic divergence. The quantitative evidence below substantiates where JP-8g has been directly benchmarked against defined comparators.

JP-8g Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


JP-8g Achieves ~10-Fold Cancer-over-Normal Selectivity, Versus ~3.5-Fold for the Series Index Compound JP-8a

In a direct head-to-head comparison within the same study, JP-8g demonstrated approximately 10-fold selectivity for Jurkat T-lymphoma cells over non-cancerous human peripheral blood lymphocytes (hPBLs). The index compound JP-8a, tested under identical conditions, achieved only ~3.5-fold selectivity. JP-8g's selectivity ratio was (IC50 hPBLs / IC50 Jurkat) = 63.824 μM / 6.373 μM ≈ 10.0, compared with JP-8a's ratio of 29.3 μM / 8.225 μM ≈ 3.56 [1]. This represents a roughly 2.8-fold improvement in the selectivity window conferred by the specific substitution pattern of JP-8g.

Anticancer selectivity Tumor vs. normal cell discrimination Spirooxindole SAR

JP-8g Matches Indomethacin Anti-Edema Efficacy at ~1.8-Fold Lower Molar Dose (Intraperitoneal) and ~10-Fold Lower Oral Dose

In the xylene-induced mouse ear edema model, intraperitoneal (i.p.) administration of JP-8g at 50 mg/kg (96 μmol/kg) inhibited edema by at least 50%, whereas the reference NSAID indomethacin required 100 mg/kg (140 μmol/kg) i.p. to achieve the same magnitude of inhibition [1]. By the oral (p.o.) route, JP-8g achieved comparable anti-edematous efficacy to indomethacin at a dose of only 10 mg/kg (14 μmol/kg) [1].

In vivo anti-inflammatory potency Ear edema model NSAID comparator

JP-8g Achieves Anti-Inflammatory Efficacy Comparable to Dexamethasone in the Carrageenan Paw Inflammation Model

In the carrageenan-induced mouse paw inflammation model, JP-8g at doses of 25 and 50 mg/kg showed anti-inflammatory activity similar in magnitude to the steroidal anti-inflammatory drug dexamethasone (DEX) administered at 5 mg/kg [1]. Notably, JP-8g at the lowest tested dose of 12.5 mg/kg still significantly inhibited inflammation progression during the 4–6 hour post-carrageenan peak period [1].

Paw edema Steroidal anti-inflammatory comparator Dexamethasone benchmark

JP-8g Anti-Inflammatory Mechanism Is NOS-Dependent and NF-κB-Independent, Differentiating It from NSAIDs That Target COX

Mechanistic dissection experiments demonstrated that JP-8g attenuates LPS-induced nitric oxide (NO) production in mouse primary peritoneal macrophages in a dose-dependent manner [1]. In vivo, co-administration of the iNOS inhibitor SMT and the eNOS antagonist L-NAME significantly reduced JP-8g's anti-inflammatory activity, confirming NOS pathway involvement [1]. In contrast, NF-κB pathway inhibitors pyrrolidine dithiocarbamate (PDTC) and BAY 11-7082 did not significantly reduce JP-8g's in vivo anti-inflammatory effect [1]. This NOS-dependent, NF-κB-independent, and COX-independent mechanism fundamentally distinguishes JP-8g from traditional NSAIDs, which primarily act through COX-1/COX-2 inhibition and frequently engage NF-κB.

Nitric oxide synthase pathway NF-κB independence COX-independent mechanism

JP-8g Broad-Spectrum Anticancer Activity Across Five Human Cancer Cell Lines Benchmarked Against Camptothecin

JP-8g exhibited consistent cytotoxic activity across five human cancer cell lines with IC50 values ranging from 6.296 μM (U937) to 10.381 μM (EJ) [1]. In the same study, JP-8g was benchmarked against the classic topoisomerase I inhibitor camptothecin (CPT), which showed substantially higher intrinsic potency (IC50 ~0.015–0.026 μM) [1]. However, JP-8g demonstrated notably broader-spectrum activity across the panel and superior selectivity for cancer over normal cells compared with the narrower therapeutic index historically associated with CPT [1].

Broad-spectrum cytotoxicity Camptothecin comparator Cancer cell line panel

JP-8g Effectively Relieves LPS-Induced Acute Neuroinflammation at Ultra-Low Picogram-per-Kilogram Doses

In an LPS-induced acute neuroinflammation model in mice, intracerebroventricular (i.c.v.) co-injection of JP-8g efficiently reduced LPS-stimulated body temperature increase over the entire 3–5 hour examination period. Remarkably, JP-8g retained efficacy at a dose as low as 50 pg/kg [1]. The study's primary comparator for this model was the LPS-alone positive control; no direct small-molecule comparator was reported at this dose range within this specific neuroinflammation paradigm.

Neuroinflammation Intracerebroventricular Ultra-low dose efficacy

JP-8g High-Impact Research and Procurement Application Scenarios Evidenced by Comparator Data


Chemical Probe for NOS-Dependent, NF-κB-Independent Inflammation Studies

Researchers investigating non-canonical anti-inflammatory signaling can employ JP-8g as a chemical probe that selectively engages the NOS pathway while leaving NF-κB signaling intact. This is evidenced by pharmacological inhibitor studies showing that iNOS and eNOS antagonists (SMT and L-NAME) significantly attenuate JP-8g activity, whereas NF-κB inhibitors PDTC and BAY 11-7082 do not [1]. Laboratories seeking to dissect NOS-mediated inflammation without the confounding COX inhibition of NSAIDs or the NF-κB suppression of many natural products will find JP-8g uniquely suited to this experimental niche [1].

Anticancer Lead Optimization with a Defined Cancer-Over-Normal Selectivity Baseline

Medicinal chemistry teams optimizing spirooxindole-based anticancer agents can use JP-8g as a selectivity benchmark. Its ~10-fold cancer-over-normal discrimination (Jurkat vs. hPBLs) represents a measurable improvement over the series progenitor JP-8a (~3.5-fold), as established in the original 2012 SAR study [2]. Procurement of JP-8g alongside JP-8a enables internal head-to-head selectivity profiling of new analogs, providing a calibrated reference scale for ranking compound prioritization in hit-to-lead campaigns.

Dual-Function In Vivo Model Compound for Cancer–Inflammation Crosstalk Research

JP-8g is one of the few small molecules with published evidence of both broad-spectrum in vitro anticancer activity against five human cancer lines and potent in vivo anti-inflammatory efficacy across three distinct murine inflammation models (ear edema, paw inflammation, and neuroinflammation) [2][3]. Its in vivo anti-inflammatory potency has been directly benchmarked against indomethacin (NSAID) and dexamethasone (steroidal), with JP-8g achieving comparable efficacy at lower or equivalent doses [3]. This makes JP-8g a valuable tool compound for laboratories studying the molecular interface between chronic inflammation and tumor progression.

CNS Inflammation Research Leveraging Ultra-Low-Dose Intracerebroventricular Activity

The demonstrated efficacy of JP-8g at 50 pg/kg (i.c.v.) in the LPS-induced neuroinflammation model [3] positions this compound as a candidate for central nervous system inflammation studies where high potency and minimal peripheral drug burden are desired. Neuroscience laboratories characterizing the role of NOS signaling in neuroinflammatory conditions can utilize JP-8g at doses orders of magnitude below those required for conventional anti-inflammatory agents, reducing off-target confounds associated with higher compound loads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for JP-8g

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.